molecular formula C11H19NS B13242689 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

Cat. No.: B13242689
M. Wt: 197.34 g/mol
InChI Key: XCNBYCKSKMOWPV-UHFFFAOYSA-N
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Description

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is an organic compound with the molecular formula C11H19NS It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and an amine group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-5-methylthiophene, using a palladium-catalyzed coupling reaction.

    Attachment of the Pentane Chain: The pentane chain can be introduced via a Grignard reaction, where the thiophene ring is reacted with a suitable Grignard reagent, such as 4-methylpentylmagnesium bromide.

    Introduction of the Amine Group: The final step involves the conversion of the intermediate product to the desired amine through reductive amination using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amine derivatives

    Substitution: Alkylated or acylated products

Scientific Research Applications

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(5-methylthiophen-2-yl)butan-1-amine
  • 4-Methyl-1-(5-methylthiophen-2-yl)hexan-1-amine
  • 4-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine

Uniqueness

4-Methyl-1-(5-methylthiophen-2-yl)pentan-1-amine is unique due to its specific structural features, such as the length of the pentane chain and the position of the methyl group on the thiophene ring

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

4-methyl-1-(5-methylthiophen-2-yl)pentan-1-amine

InChI

InChI=1S/C11H19NS/c1-8(2)4-6-10(12)11-7-5-9(3)13-11/h5,7-8,10H,4,6,12H2,1-3H3

InChI Key

XCNBYCKSKMOWPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(CCC(C)C)N

Origin of Product

United States

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